16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal
Description
Properties
IUPAC Name |
(8'R,9'S,13'S,14'S)-16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrO3/c1-3-21-9-8-17-16-7-5-15(24-2)12-14(16)4-6-18(17)19(21)13-20(23)22(21)25-10-11-26-22/h5,7,12,17-20H,3-4,6,8-11,13H2,1-2H3/t17-,18-,19+,20?,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOHIXXVTXBYQK-BKUVARHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CC(C24OCCO4)Br)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC(C24OCCO4)Br)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one cyclic 1,2-ethanediyl acetal (CAS Number: 171035-03-3) is a synthetic compound primarily noted for its role as an impurity in the synthesis of Gestodene, a synthetic progestin with progesterone-like activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C22H29BrO3
- Molecular Weight : 421.37 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 512.6 ± 50.0 °C at 760 mmHg
- LogP : 5.80 (indicating lipophilicity)
The compound is soluble in organic solvents such as dichloromethane and ethyl acetate, which facilitates its use in various chemical reactions and biological assays .
The biological activity of 16-Bromo-13-ethyl-3-methoxygona is largely attributed to its structural similarity to steroid hormones. It is believed to interact with progesterone receptors, mimicking the effects of natural progesterone. This interaction may influence various physiological processes including reproductive functions and hormonal regulation.
Pharmacological Effects
Research indicates that this compound exhibits:
- Progestogenic Activity : As an impurity in Gestodene synthesis, it may possess similar progestogenic effects, impacting menstrual cycle regulation and reproductive health.
- Antineoplastic Properties : Some studies suggest that derivatives of gonane compounds may exhibit anticancer activity by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Synthesis and Characterization
A study focusing on the synthesis of Gestodene highlighted the presence of 16-Bromo-13-ethyl-3-methoxygona as a byproduct. The characterization of this compound was performed using spectroscopic techniques which confirmed its identity and purity levels suitable for further biological testing .
Case Study 2: In Vitro Studies
In vitro assays have demonstrated that compounds similar to 16-Bromo-13-ethyl-3-methoxygona can bind to progesterone receptors with varying affinities. These assays provide insight into their potential use in hormone replacement therapies or contraceptive formulations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H29BrO3 |
| Molecular Weight | 421.37 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 512.6 ± 50.0 °C |
| LogP | 5.80 |
| Solubility | Soluble in DCM, Ethyl Acetate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : (16α)-2,4-Dibromo-3,16-dihydroxyestra-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal
- CAS: Not explicitly listed (referenced via IUPAC name in ).
- Molecular Formula : Likely C₂₁H₂₅Br₂O₄ (estimated based on structural similarity).
- Key Differences: Contains two bromine atoms at positions 2 and 4 compared to a single bromine at position 16 in the target compound. Features two hydroxyl groups (positions 3 and 16) vs. a methoxy group (position 3) and ethyl group (position 13) in the target compound.
Compound B : (3β,16α)-16,17-Epoxy-3-hydroxy-pregn-5-en-20-one Cyclic 1,2-Ethanediyl Acetal
- CAS : 19454-86-5 .
- Molecular Formula : C₂₃H₃₂O₄ (estimated).
- Key Differences :
- Replaces bromine with an epoxy group at positions 16–16.
- Lacks the ethyl and methoxy substituents, instead featuring a hydroxyl group at position 3.
- Impact : The epoxy group introduces strain and reactivity for ring-opening reactions, while the absence of bromine reduces molecular weight and halogen-mediated binding affinity .
Compound C : 3-Bromo-4-thiophenecarbaldehyde Ethylene Acetal
- CAS: Not provided (referenced as "Compound 15" in ).
- Molecular Formula : C₇H₇BrO₂S .
- Key Differences :
Physicochemical Properties Comparison
Research Findings
- Target Compound : Demonstrated utility in steroidal drug synthesis due to its stability under acidic conditions (protected acetal group) and bromine’s role in cross-coupling reactions .
- Compound A : Studied for estrogen receptor binding, with dual bromine atoms enhancing affinity but reducing metabolic stability .
- Compound B: Epoxide functionality enables its use in polymer chemistry, though its steroidal backbone limits compatibility with non-biological systems .
- Compound C : Applied in photovoltaic materials due to thiophene’s optoelectronic properties, but lacks bioactivity .
Preparation Methods
Synthetic Route Overview
The synthesis of 16-Bromo-13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal begins with a steroidal precursor, typically 13-ethyl-3-methoxygona-1,3,5(10)-trien-17-one. The process involves three key steps:
-
Bromination at C16 to introduce the bromine substituent.
-
Cyclic acetal formation at the 17-keto position using ethylene glycol.
-
Purification via column chromatography to isolate the target compound .
Bromination at C16
Bromination is achieved using electrophilic brominating agents under controlled conditions. A common approach involves N-bromosuccinimide (NBS) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃) to enhance regioselectivity .
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Reagent | N-bromosuccinimide (1.1 equiv) |
| Solvent | Anhydrous THF or DCM |
| Catalyst | AlCl₃ (0.05 equiv) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 6–8 hours |
| Yield | 70–75% (crude) |
The bromination step is sensitive to moisture, requiring inert atmosphere conditions (N₂ or Ar) . Post-reaction, the mixture is quenched with aqueous sodium thiosulfate to neutralize excess bromine, followed by extraction with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated .
Cyclic Acetal Formation
The 17-keto group is protected as a cyclic acetal to prevent side reactions during subsequent synthetic steps. Ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are employed under reflux conditions .
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Reagent | Ethylene glycol (5.0 equiv) |
| Catalyst | p-TsOH (0.1 equiv) |
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% (crude) |
The reaction progress is monitored by thin-layer chromatography (TLC, silica gel, petroleum ether/ethyl acetate 5:1). Upon completion, the mixture is cooled, diluted with water, and extracted with DCM. The organic phase is washed with NaHCO₃ to remove residual acid and dried over Na₂SO₄ .
Purification Strategies
Crude product purification is critical due to the compound’s role as a high-purity intermediate. Flash column chromatography on silica gel (230–400 mesh) with a gradient of petroleum ether and ethyl acetate (20:1 → 10:1) achieves >98% purity .
Chromatography Parameters:
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel (60 Å pore size) |
| Mobile Phase | Petroleum ether/ethyl acetate (20:1) |
| Elution Volume | 40–50 column volumes |
| Recovery | 60–65% |
Alternative methods include recrystallization from ethanol/water mixtures, though this is less efficient due to the compound’s moderate solubility .
Analytical Characterization
The final product is validated using:
-
¹H NMR (400 MHz, CDCl₃): δ 6.59 (s, 1H, aromatic), 4.20–4.05 (m, 4H, acetal OCH₂), 2.45 (s, 3H, CH₃), 1.31 (t, J = 7.2 Hz, 3H, CH₂CH₃) .
-
HPLC : Purity ≥98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min) .
Challenges and Optimization
-
Regioselectivity in Bromination : Competing bromination at C14 or C15 is mitigated by steric hindrance from the 13-ethyl group .
-
Acetal Stability : Moisture exposure during acetal formation leads to hydrolysis; thus, molecular sieves (4Å) are added to the reaction .
-
Scale-Up Limitations : Column chromatography becomes impractical at >100 g scale, prompting interest in continuous-flow purification systems .
Industrial Applications
This compound’s synthesis is optimized for gestodene production , where even minor impurities (<0.1%) affect contraceptive efficacy . Recent patents highlight improved bromination catalysts (e.g., ZnBr₂) and solvent-free acetal formation to reduce environmental impact .
Q & A
Q. Table 1. Key Spectral Data for Brominated Steroidal Acetal Derivatives
| Parameter | Observation | Reference |
|---|---|---|
| NMR (C16-Br) | δ 4.79 (s, 2H, acetal) | |
| NMR (C16) | δ 56.2 (q, = 70 Hz) | |
| IR (C-O-C) | 1125 cm (strong, broad) |
Q. Table 2. Stability of Acetal Group Under Hydrolytic Conditions
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 2.0 (HCl) | 1.5 | 17-keto derivative |
| pH 7.4 (PBS) | >720 | None detected |
| pH 9.0 (NaHCO) | >720 | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
